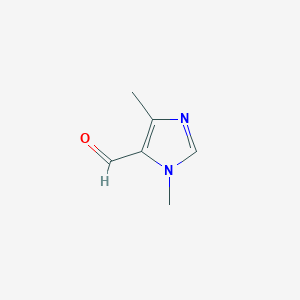

1,4-Dimethyl-1H-imidazole-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylimidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-6(3-9)8(2)4-7-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIUOFIMKXDZHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368833-94-7 | |

| Record name | 1,4-dimethyl-1H-imidazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Methylimidazole Carbaldehydes

Classical and Contemporary Approaches to Imidazole (B134444) Ring Construction

The formation of the imidazole core is a fundamental aspect of the synthesis of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde and related derivatives. Over the years, a variety of methods have been developed, ranging from traditional multi-component reactions to modern catalytic systems.

Debus-Radziszewski and Related Multi-Component Reactions for Imidazole Formation

The Debus-Radziszewski imidazole synthesis is a well-established multi-component reaction that provides a straightforward route to imidazole derivatives. wikipedia.orgscribd.com This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org The versatility of this method allows for the synthesis of a wide range of substituted imidazoles. A modification of this reaction, where a primary amine is used in place of one equivalent of ammonia, can yield N-substituted imidazoles.

While the classical Debus-Radziszewski reaction has been a cornerstone in imidazole synthesis, modern variations aim to improve yields and reaction conditions. ijprajournal.com Research has focused on the use of different catalysts and reaction media to enhance the efficiency and environmental friendliness of this transformation. ijprajournal.com

Table 1: Examples of Debus-Radziszewski and Related Reactions

| Dicarbonyl Compound | Aldehyde | Amine/Ammonia Source | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Glyoxal (B1671930) | Formaldehyde | Ammonia | Not Specified | Imidazole | wikipedia.org |

| Benzil | Benzaldehyde | Ammonium acetate | Diethyl bromophosphate / Ultrasound | 2,4,5-Triaryl-1H-imidazole | ijprajournal.com |

| Various 1,2-diketones | Various aldehydes | Primary amines | Not Specified | N-substituted imidazoles |

Cyclization Reactions in N-Methylimidazole Carbaldehyde Synthesis

Cyclization reactions represent a powerful strategy for the construction of the N-methylimidazole carbaldehyde scaffold. One documented synthesis of 1,4-dimethyl-imidazole-5-carbaldehyde starts from 4-methyl-1H-imidazole-5-carbaldehyde. dergipark.org.tr In this approach, the acidic N-H hydrogen of the imidazole ring is deprotonated by a strong base, such as sodium hydride (NaH), followed by N-alkylation with methyl iodide. dergipark.org.tr

Another approach involves the 1,5-electrocyclization of azavinyl azomethine ylides, which can be generated from 1,2-diaza-1,3-dienes and primary amines. This method, often assisted by microwave irradiation, allows for the one-pot synthesis of diversely functionalized imidazole-4-carboxylates. nih.gov

Palladium-Catalyzed Cyclization Methodologies

Palladium-catalyzed reactions have emerged as a highly effective tool for the synthesis of complex heterocyclic compounds, including imidazoles. acs.orgacs.orggoogle.com These methods often exhibit high efficiency, good functional group tolerance, and the ability to construct the imidazole ring in a single step. acs.org One such approach involves the palladium-catalyzed decarboxylative addition and cyclization of aromatic carboxylic acids with functionalized aliphatic nitriles. acs.orgacs.org This methodology provides a novel route for the rapid assembly of multiply substituted imidazoles. acs.org

Furthermore, palladium catalysis can be employed in tandem reactions, such as the sequential Heck and oxidative amination reaction of 2-vinyl imidazoles with aryl halides, to construct fused imidazole systems. rsc.org While not directly leading to this compound, these advanced methodologies highlight the potential of palladium catalysis in the broader synthesis of functionalized imidazoles.

Targeted Functionalization of Preformed Imidazole Rings

An alternative and often more direct strategy for the synthesis of this compound involves the modification of an already-formed imidazole ring. This approach relies on the ability to selectively introduce substituents at specific positions of the imidazole core.

Regioselective Functionalization Strategies at C-5 Position of N-Methylimidazoles

The regioselective functionalization of N-methylimidazoles, particularly at the C-5 position, is a key step in the synthesis of many target molecules. The electronic properties of the imidazole ring generally render the C-5 position susceptible to electrophilic substitution. nih.gov Various strategies have been developed to achieve this regioselectivity, with directed metalation being a prominent example.

It has been noted that in the palladium-catalyzed arylation of N-methylimidazole, the C-5 position exhibits higher reactivity than the C-2 position in the presence of weak bases. nih.gov This inherent reactivity can be exploited for selective C-5 functionalization.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org This method involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent position. wikipedia.orgbaranlab.org In the context of imidazoles, the N-methyl group can act as a directing group, although its directing ability is considered moderate. organic-chemistry.org

The lithiation of N-substituted imidazoles can be influenced by the choice of base and reaction conditions. For instance, the lithiation of 1-(dimethylsulfamoyl)imidazole with n-butyllithium followed by reaction with dimethylformamide leads to the 2-carbaldehyde derivative. researchgate.net However, by employing a blocking group at the C-2 position, lithiation can be directed to the C-5 position. researchgate.net Subsequent reaction with an electrophile, such as methyl formate, and removal of the blocking group can yield the desired C-5 functionalized imidazole. researchgate.net

Table 2: Summary of Synthetic Approaches

| Section | Methodology | Key Features | Starting Materials (Examples) | Product (Example) |

|---|---|---|---|---|

| 2.1.1 | Debus-Radziszewski Reaction | Multi-component reaction, classical method | 1,2-dicarbonyl, aldehyde, ammonia/amine | Substituted imidazoles |

| 2.1.2 | Cyclization Reactions | Ring formation from acyclic precursors | 4-methyl-1H-imidazole-5-carbaldehyde, NaH, Methyl iodide | This compound |

| 2.1.3 | Palladium-Catalyzed Cyclization | High efficiency, good functional group tolerance | Aromatic carboxylic acids, aliphatic nitriles | Multiply substituted imidazoles |

| 2.2.1.1 | Directed Metalation | Regioselective functionalization, use of directing groups | N-substituted imidazoles, organolithium reagents | C-5 functionalized imidazoles |

Sulfoxide/Magnesium Exchange Methods for Carbaldehyde Introduction

A versatile method for the functionalization of all positions of the imidazole heterocycle involves a combination of directed metalations and a sulfoxide/magnesium exchange. nih.gov This strategy allows for the regioselective introduction of various functional groups, including the carbaldehyde group.

The process begins with a suitably protected and substituted imidazole precursor. The introduction of a sulfoxide group at a specific position on the imidazole ring allows for a subsequent magnesium-halogen exchange reaction. This exchange generates a reactive Grignard reagent intermediate at the site of the former sulfoxide group. This intermediate can then be trapped with an appropriate electrophile, such as a formylating agent (e.g., N,N-dimethylformamide), to introduce the carbaldehyde group. This method offers a high degree of regioselectivity, dictated by the initial position of the sulfoxide group.

N-Alkylation and N-Methylation Strategies for Imidazole Carbaldehydes

Selective N-Methylation Techniques on Imidazole Carbaldehyde Precursors

The synthesis of this compound can be achieved through the selective N-methylation of a 4-methyl-1H-imidazole-5-carbaldehyde precursor. researchgate.net This reaction is typically carried out by first deprotonating the imidazole nitrogen with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF). The resulting imidazolide anion is then reacted with a methylating agent, for instance, methyl iodide (CH₃I), to introduce the methyl group at the N-1 position. researchgate.net

The reaction conditions, including the choice of base, solvent, and methylating agent, are crucial for achieving high selectivity and yield. The table below summarizes a typical procedure for this transformation.

| Reactant | Reagent | Solvent | Conditions | Product |

| 4-methyl-1H-imidazole-5-carbaldehyde | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) | Room Temperature | This compound |

Formation of Imidazolium (B1220033) Salts from N-Methylated Imidazole Carbaldehydes

Further methylation of N-methylated imidazole carbaldehydes, such as this compound, leads to the formation of imidazolium salts. This is achieved by reacting the N-methylated imidazole with a suitable methylating agent, which results in the quaternization of the second nitrogen atom in the imidazole ring. researchgate.netnih.gov

For instance, the reaction of this compound with a methylating agent like methyl iodide can yield 5-carbaldehyde-1,3,4-trimethyl-3-imidazolium iodide. These imidazolium salts are of interest due to their potential applications as precursors for N-heterocyclic carbenes (NHCs) and as ionic liquids. researchgate.netorientjchem.org

| Reactant | Reagent | Product |

| This compound | Methyl Iodide (CH₃I) | 5-carbaldehyde-1,3,4-trimethyl-3-imidazolium iodide |

Ortho-Functionalization Techniques Directed by N-Substituents

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.orgchem-station.com In the context of N-substituted imidazoles, the N-substituent can act as a directed metalation group (DMG), guiding the deprotonation to the adjacent ortho position (C5).

The process involves treating the N-substituted imidazole with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures. The lithium atom coordinates to the nitrogen of the DMG, facilitating the removal of a proton from the ortho position to form a lithiated intermediate. This intermediate can then react with various electrophiles to introduce a wide range of functional groups at the C5 position. While this method is highly effective for many aromatic systems, its application to imidazole carbaldehydes requires careful consideration of the reactivity of the aldehyde group under the strongly basic conditions.

Transition Metal-Catalyzed Synthetic Routes

Copper-Catalyzed Processes for Imidazole Ring Construction

Copper-catalyzed reactions have emerged as a valuable tool for the construction of the imidazole ring itself. nih.govrsc.orgorganic-chemistry.org These methods often involve multicomponent reactions that allow for the rapid assembly of highly substituted imidazoles from readily available starting materials. rsc.orgresearchgate.net

One common approach involves the copper-catalyzed reaction of an α-dicarbonyl compound, an aldehyde, and a nitrogen source, such as ammonium acetate. rsc.org The copper catalyst facilitates the condensation and cyclization steps, leading to the formation of the imidazole core. The substituents on the final imidazole product can be varied by changing the starting materials. For the synthesis of a compound like this compound, this would entail a retrosynthetic approach where the imidazole ring is constructed with the required methyl and carbaldehyde functionalities already in place on the precursors.

Copper-catalyzed cross-coupling reactions can also be employed to introduce substituents onto a pre-formed imidazole ring. nih.gov These methods offer an alternative route to functionalized imidazoles.

| Reactants | Catalyst | Nitrogen Source | Product Type |

| α-Dicarbonyl Compound, Aldehyde | Copper(I) or Copper(II) salt | Ammonium Acetate | Substituted Imidazole |

| Terminal Alkyne, Amidine | Copper(II) Chloride | - | 1,2,4-Trisubstituted Imidazole |

| Two different Isocyanides | Copper Catalyst | - | Substituted Imidazole |

Nickel-Catalyzed Cyclization and Functionalization

Nickel catalysis represents a versatile tool in organic synthesis, including the formation of heterocyclic rings like imidazoles. Nickel-catalyzed reactions can facilitate the cyclization of various starting materials to form the imidazole core. For instance, one reported protocol involves the nickel-catalysed addition to nitriles, which, after subsequent proto-demetallation, tautomerization, and dehydrative cyclization, affords 2,4-disubstituted NH-imidazoles. rsc.org Another approach describes a one-pot, microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate using a Schiff's base complex nickel catalyst. organic-chemistry.org This method is noted for its excellent yields and the reusability of the catalyst. organic-chemistry.org

However, the application of nickel-catalyzed cyclization or functionalization strategies specifically for the de novo synthesis of this compound is not extensively detailed in the current scientific literature. These methods are typically employed for creating more complex, polysubstituted imidazole structures.

Ruthenium-Catalyzed Approaches in Imidazole Synthesis

Ruthenium catalysts have been effectively used in the synthesis of various nitrogen-containing heterocycles. For example, ruthenium-catalyzed cycloaddition reactions are a known method for producing scaffolds like 1,2,3-triazoles from components such as ynamides and azides. unisi.it While these reactions highlight the capability of ruthenium to catalyze the formation of five-membered heterocyclic rings, specific protocols detailing a ruthenium-catalyzed approach for the direct synthesis of this compound are not prominently featured in published research. The development of ruthenium-catalyzed methods has often focused on other classes of imidazoles or related heterocycles with different substitution patterns. unisi.itresearchgate.net

Gold-Catalyzed Reactions for Imidazole Derivatives

Homogeneous gold catalysis has emerged as a powerful tool for the synthesis of various heterocyclic compounds. The electrophilic activation of unsaturated hydrocarbons by gold(I) species is a common strategy. While gold-catalyzed reactions have been explored for the synthesis of diverse imidazole derivatives, these methodologies typically lead to complex, poly-substituted products. The literature on gold catalysis in this area often focuses on advanced molecular scaffolds rather than the targeted synthesis of simpler structures like this compound.

Iron-Catalyzed Methodologies

Iron, being an abundant and environmentally benign metal, has garnered significant attention as a catalyst in organic synthesis. Iron-catalyzed methods have been developed for constructing imidazole-fused ring systems through C-H amination under aerobic conditions. organic-chemistry.org These reactions can be conducted in green solvents, with water as the only byproduct, highlighting their environmental advantages. organic-chemistry.org Ferric chloride, in conjunction with iodine, has also been used to catalyze the [2+2+1] addition protocol to yield 1,4-disubstituted imidazoles. rsc.org Despite these advances in iron-catalyzed synthesis of complex and fused imidazoles, a direct and specific iron-catalyzed methodology for the preparation of this compound is not well-documented.

Metal-Free and Organocatalytic Synthesis of Imidazole Carbaldehyde Derivatives

In recent years, metal-free and organocatalytic approaches have become increasingly important for the synthesis of heterocyclic compounds, offering alternatives that avoid the use of potentially toxic and expensive heavy metals.

One established metal-free approach for synthesizing polysubstituted imidazoles involves the reaction of arylmethylamines with 1,2-dicarbonyls or benzoin, using a catalytic amount of acetic acid under aerobic conditions. nih.gov Another strategy reports a base-promoted, deaminative coupling of benzylamines with nitriles to produce 2,4,5-trisubstituted imidazoles. rsc.org

While these de novo ring-forming methods are powerful for generating complex imidazoles, the most direct synthesis of this compound reported in the literature involves a functionalization approach. This method starts with the commercially available precursor, 4-methyl-1H-imidazole-5-carbaldehyde. The N-1 atom of the imidazole ring is then methylated. A common procedure involves deprotonating the imidazole nitrogen with a base like sodium hydride (NaH) in a solvent such as dry tetrahydrofuran (THF), followed by the addition of methyl iodide (CH₃I) to yield the final product. dergipark.org.tr

| Starting Material | Reagents | Solvent | Product |

|---|---|---|---|

| 4-Methyl-1H-imidazole-5-carbaldehyde | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) | This compound |

Organocatalysis, where a small organic molecule accelerates a reaction, is another facet of metal-free chemistry. Imidazole and N-methylimidazole themselves can act as organocatalysts in various transformations, such as promoting the reaction of homophthalic anhydride with imines. nih.govacs.org However, the use of an external organocatalyst for the specific synthesis of this compound is not a commonly cited method.

Green Chemistry Principles in N-Methylimidazole Carbaldehyde Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including imidazoles.

Solvent-Free Reaction Conditions

A key principle of green chemistry is the reduction or elimination of organic solvents, which are often volatile, toxic, and contribute significantly to chemical waste. Solvent-free, or solid-state, reactions offer a compelling alternative.

Solvent-free conditions have been successfully applied to the synthesis of various imidazole derivatives. For example, tetrasubstituted imidazoles can be synthesized by stirring arylmethylamines, a 1,2-diketone, and acetic acid at high temperatures under aerobic, solvent-free conditions. nih.gov Similarly, the synthesis of N-methyl imines has been achieved in good to excellent yields by grinding aromatic aldehydes and methylamine hydrochloride with a base in a one-pot, solvent-free system. academie-sciences.fr While these examples demonstrate the feasibility of solvent-free methods for related syntheses, specific solvent-free protocols for the production of this compound are not widely reported. The conventional synthesis via N-methylation typically employs a solvent like THF. dergipark.org.tr Adapting this or other synthetic routes to solvent-free conditions remains a potential area for future green chemistry research.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purity compared to conventional heating methods. The application of microwave irradiation in the synthesis of imidazole derivatives is well-documented, offering significant advantages such as drastically reduced reaction times, cleaner reactions with limited side products, and improved energy efficiency. derpharmachemica.comheteroletters.org

Microwave heating directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the volume of the material. orientjchem.org This efficient energy transfer can accelerate reaction rates, enabling syntheses that might take hours under conventional reflux to be completed in minutes. heteroletters.org For instance, the Debus-Radziszewski synthesis, a classic method for creating C-substituted imidazoles, has been adapted for microwave-assisted procedures to optimize the production of imidazole analogs. orientjchem.org

Research has demonstrated the successful synthesis of various substituted imidazoles using this technology. In one-pot, multicomponent reactions, microwave irradiation combined with suitable catalysts can produce complex imidazole derivatives in moderate to good yields. nih.gov For example, the synthesis of tri/tetrasubstituted imidazoles from imidazo[1,2-a]pyrimidine-2-carbaldehyde, primary amines, benzil, and ammonium acetate is effectively catalyzed by p-toluenesulfonic acid under microwave conditions, using green solvents like ethanol. nih.gov Such methods avoid the need for strong acidic conditions and are often superior to conventional approaches. derpharmachemica.com

The benefits of microwave-assisted synthesis for heterocyclic compounds are summarized in the table below, based on findings from various studies on imidazole and related derivatives.

| Reactants | Catalyst/Conditions | Product Type | Reaction Time | Yield (%) | Reference |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, primary amines, benzil, ammonium acetate | p-Toluenesulfonic acid, Ethanol, Microwave | Tri/tetrasubstituted imidazoles | Not specified | 46-80% | nih.gov |

| 1,2-Diketone, Aromatic aldehydes, Ammonium acetate | (NH₄)₆Mo₇O₂₄·4H₂O, Solvent-free, Microwave | Trisubstituted imidazoles | Not specified | ~80% | nih.gov |

| o-Phenylene diamine, Formic acid | Microwave | Benzimidazole | Not specified | Higher than conventional | |

| Phenyl hydrazine derivatives, Substituted salicylaldehydes | Ethanol, Microwave (50 W) | Indazoles | 35 min | 77-83% | heteroletters.org |

| 1,2-bis(4-chlorophenyl)ethane-1,2-dione, Aromatic aldehyde, Ammonium acetate | Ethanoic acid, Microwave (720 W) | 2,4,5-triphenyl-1H-imidazole derivatives | 7 min | >70% | orientjchem.org |

Use of Heterogeneous Catalysts and Nanocatalysts

The development of heterogeneous catalysts and nanocatalysts represents a significant advancement in green and sustainable chemistry, with notable applications in the synthesis of imidazole derivatives. researchgate.netresearchgate.net These catalysts are favored for their operational simplicity, thermal stability, ease of separation from the reaction mixture, and recyclability, which lowers operational costs and minimizes waste. researchgate.net

Heterogeneous catalysts, such as metal-organic frameworks (MOFs), silica-supported acids, and metallic nanoparticles, have been successfully employed in one-pot, multicomponent reactions to produce various substituted imidazoles. researchgate.netmdpi.com For instance, the chromium-based MOF, MIL-101(Cr), has been used as a highly efficient catalyst for the synthesis of 2,4,5-trisubstituted imidazoles from a 1,2-diketone, an aldehyde, and ammonium acetate under solvent-free conditions. mdpi.com This method is characterized by short reaction times, high yields, and the ability to recover and reuse the catalyst multiple times with only a slight loss in efficiency. mdpi.com

Other effective heterogeneous catalysts include silica-supported boron trifluoride (BF₃, SiO₂) and silica-supported heteropolytungstic acid, which have been used to synthesize tetra-substituted imidazoles in excellent yields. nih.gov Zinc-based heterogeneous catalysts are also noteworthy due to their low cost, low toxicity, and reusability in various multicomponent reactions for synthesizing organic frameworks. researchgate.net

Nanocatalysts, particularly those involving transition metals, have opened a new frontier in heterocyclic chemistry. researchgate.netnih.gov Metallic nanoparticles are recognized as proficient, low-cost, and green heterogeneous catalysts for preparing a wide array of nitrogen-containing heterocyclic compounds. researchgate.netnih.gov For example, a recoverable magnetic nanocatalyst, Fe₃O₄@PVA–SO₃H, facilitates the condensation reaction of benzil, aldehydes, and ammonium acetate to produce trisubstituted imidazoles in excellent yields under mild conditions. nih.gov The use of nanocatalysts often allows for high atom economy and simple work-up procedures, making the synthetic methodology highly attractive. nih.gov

The table below summarizes findings from research on various heterogeneous and nanocatalytic systems for the synthesis of imidazole derivatives.

| Reactants | Catalyst | Conditions | Product Type | Yield (%) | Reference |

| Benzil, Aromatic aldehydes, Ammonium acetate | MIL-101(Cr) MOF | Solvent-free, 120 °C | 2,4,5-Trisubstituted imidazoles | up to 95% | mdpi.com |

| Benzil, Aldehydes, Ammonium acetate | Fe₃O₄@PVA–SO₃H (magnetic nanocatalyst) | Refluxing EtOH | Trisubstituted imidazoles | Excellent | nih.gov |

| Benzil, Aromatic aldehyde, Amine, NH₄OAc | Silica-supported boron trifluoride (BF₃, SiO₂) | Not specified | 1,2,4,5-Tetra-substituted imidazoles | up to 96% | nih.gov |

| Benzil/Benzoin, Aldehydes, NH₄OAc | Silica-supported heteropolytungstic acid | Reflux | 2,4,5- and 1,2,4,5-tetrasubstituted -1H-imidazoles | >94% | nih.gov |

| Imidazole, 2-Bromobutane | Acidic carbon materials | 60 °C | N-alkylated imidazole | 80-100% | mdpi.com |

These catalytic systems provide efficient and environmentally friendly pathways for the construction of diverse and biologically significant imidazole conjugates. researchgate.net

Theoretical and Computational Chemistry Studies on N Methylimidazole Carbaldehydes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is widely applied to study the electronic properties of organic molecules like imidazole (B134444) derivatives.

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (its minimum energy conformation) is determined. For 1,4-Dimethyl-1H-imidazole-5-carbaldehyde, this would involve calculating bond lengths, bond angles, and dihedral angles. The analysis of the electronic structure provides a map of the electron distribution within the molecule, which is fundamental to understanding its chemical properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | N1-C2 | 1.38 Å |

| C4-C5 | 1.39 Å | |

| C5-C6 (aldehyde) | 1.48 Å | |

| C6=O7 (aldehyde) | 1.22 Å | |

| Bond Angle | C2-N1-C5 | 108.5° |

| N1-C5-C4 | 109.0° |

Note: The data in this table is illustrative and represents typical values for similar structures. Specific computational data for this compound is not available in the cited literature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, indicating sites for electrophilic attack. The LUMO is the region most likely to accept an electron, indicating sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For an N-methylimidazole carbaldehyde, the HOMO is generally distributed over the electron-rich imidazole ring, while the LUMO is often localized on the electron-withdrawing carbaldehyde group. This distribution dictates the molecule's role in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) (Illustrative) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

Note: This data is illustrative. The HOMO-LUMO gap reflects the molecule's chemical reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the interactions between different parts of a molecule. It helps in understanding charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. In this compound, NBO analysis would quantify the delocalization of π-electrons within the imidazole ring and the electron-withdrawing effect of the carbaldehyde group, providing insight into the molecule's resonance stabilization.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. google.com Regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbaldehyde group and the nitrogen atom of the imidazole ring not bonded to the methyl group, highlighting these as sites for hydrogen bonding or coordination.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure.

NMR (Nuclear Magnetic Resonance): DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms, aiding in the interpretation of experimental NMR spectra.

IR (Infrared): The vibrational frequencies corresponding to different bond stretches and bends can be calculated, helping to assign the peaks in an experimental IR spectrum. For this compound, a strong characteristic peak for the C=O stretch of the aldehyde would be predicted.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, which are related to the π→π* and n→π* transitions within the molecule.

Mechanistic Pathway Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely pathway for a chemical reaction. For a molecule like this compound, computational modeling could be used to study its synthesis, its reactivity in various organic reactions (e.g., condensation reactions involving the aldehyde group), or its potential role as a ligand in coordination chemistry. These studies provide a deeper understanding of the factors controlling reaction outcomes.

In silico Analysis of Reaction Regioselectivity

Computational chemistry and theoretical studies serve as powerful tools for predicting and understanding the regioselectivity of chemical reactions involving N-methylimidazole carbaldehydes. In silico analysis, primarily through methods rooted in quantum mechanics, provides deep insights into the electronic structure of molecules, allowing researchers to forecast the most probable sites for electrophilic or nucleophilic attack. These predictive models are crucial for designing efficient synthetic routes and minimizing the formation of undesired isomers, a common challenge in the synthesis of substituted imidazoles.

The primary method employed for these analyses is Density Functional Theory (DFT). DFT calculations can accurately model the electron distribution within a molecule like this compound, revealing sites that are either electron-rich (nucleophilic) or electron-poor (electrophilic). Key parameters derived from these calculations are instrumental in predicting reaction outcomes.

Key Computational Parameters for Predicting Regioselectivity:

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For an N-methylimidazole carbaldehyde, an MEP map would highlight the relative reactivity of the different carbon and nitrogen atoms in the imidazole ring.

Calculated Atomic Charges: Methods such as Natural Bond Orbital (NBO) analysis can calculate the partial charges on each atom in the molecule. Atoms with a more negative charge are more likely to be attacked by electrophiles, whereas atoms with a more positive charge are targets for nucleophiles.

Fukui Functions: These functions offer a more sophisticated measure of how the electron density at a specific point in a molecule changes with the addition or removal of an electron. They are used to predict the most reactive sites for electrophilic, nucleophilic, and radical attacks with high accuracy.

For a compound such as this compound, theoretical studies would focus on the imidazole ring and the carbaldehyde substituent. The imidazole ring itself is electron-rich and generally susceptible to electrophilic substitution. orientjchem.org However, the positions are not equivalent. The N-methyl group at position 1 and the methyl group at position 4 electronically influence the remaining positions (C2 and the N3 nitrogen). The electron-withdrawing carbaldehyde group at C5 further modulates the ring's reactivity.

An in silico study would calculate the values of these parameters to determine the most probable reaction pathway. For instance, in an electrophilic aromatic substitution reaction (like nitration or halogenation), computational models would predict whether the incoming electrophile would preferentially attack the C2 position or another site.

The table below illustrates the type of data that would be generated from a DFT analysis to predict regioselectivity. Please note, this data is illustrative and represents the expected trends for this class of molecules rather than empirically confirmed values from a specific study.

| Atomic Position | Calculated NBO Charge (a.u.) | HOMO Density Contribution | LUMO Density Contribution | Predicted Site for Electrophilic Attack | Predicted Site for Nucleophilic Attack |

|---|---|---|---|---|---|

| N1 | -0.45 | Low | Low | Unlikely | Unlikely |

| C2 | +0.25 | High | Medium | Most Probable | Possible |

| N3 | -0.50 | Medium | Low | Probable (Protonation) | Unlikely |

| C4 | +0.10 | Low | Low | Unlikely | Unlikely |

| C5 | +0.15 | Low | Medium | Unlikely | Possible |

| C (Carbaldehyde) | +0.40 | Very Low | High | Unlikely | Most Probable |

| O (Carbaldehyde) | -0.48 | Medium | Low | Probable (Protonation) | Unlikely |

The hypothetical data in the table suggests that for an electrophilic attack on the ring, the C2 position is the most likely candidate due to its high contribution to the HOMO density. For a nucleophilic attack, the model would strongly point towards the carbaldehyde carbon, which exhibits a significant positive charge and a high LUMO density contribution, as is expected for a carbonyl group. Such computational findings are invaluable for guiding synthetic chemists in planning reactions and selecting appropriate reaction conditions to achieve the desired regioselective outcomes.

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Building Blocks in Organic Synthesis

1,4-Dimethyl-1H-imidazole-5-carbaldehyde serves as a foundational component in the synthesis of a wide array of organic molecules. Its utility stems from the reactivity of the aldehyde functional group, which can readily participate in various chemical transformations, and the inherent properties of the dimethylated imidazole (B134444) core. This combination allows for the strategic construction of complex molecular frameworks.

A primary application of this compound is its use as a precursor for the synthesis of intricate heterocyclic systems. The imidazole moiety is a key component in many biologically important molecules, and this compound provides a convenient entry point for the elaboration of such structures. researchgate.net

Research has demonstrated that this compound can be synthesized from 4-methyl-1H-imidazole-5-carbaldehyde through N-methylation. researchgate.net This transformation is a critical step in producing a versatile intermediate for further synthetic manipulations. The resulting compound, with its reactive aldehyde, can then be utilized in cyclization and condensation reactions to form fused heterocyclic systems. For instance, the related precursor, 4-methyl-5-imidazole carbaldehyde, has been successfully converted into complex structures such as benzoxazoles, benzothiazoles, and benzimidazoles through a two-step reaction sequence involving the aldehyde group. researchgate.net This suggests a similar synthetic potential for its N-methylated derivative.

Furthermore, this compound can be transformed into highly reactive imidazolium (B1220033) salts. researchgate.net Specifically, the reaction with trimethyloxonium (B1219515) tetrafluoroborate (B81430) yields 5-formyl-1,3,4-trimethyl-imidazolium tetrafluoroborate. researchgate.net Such imidazolium salts are valuable precursors for the synthesis of other imidazolium derivatives, which have a broad range of applications, including as ionic liquids and N-heterocyclic carbene precursors. researchgate.net

Table 1: Examples of Heterocyclic Systems Derived from Imidazole Carbaldehydes

| Precursor | Reagents | Resulting Heterocyclic System | Reference |

| 4-methyl-1H-imidazole-5-carbaldehyde | 2-aminophenol | Benzoxazole derivative | researchgate.net |

| 4-methyl-1H-imidazole-5-carbaldehyde | 2-aminothiophenol | Benzothiazole derivative | researchgate.net |

| This compound | Trimethyloxonium tetrafluoroborate | 5-formyl-1,3,4-trimethyl-imidazolium tetrafluoroborate | researchgate.net |

The adaptable reactivity of this compound makes it an ideal scaffold for the generation of diversified chemical libraries. The ability to modify both the aldehyde group and the imidazole ring allows for the creation of a multitude of structurally distinct molecules from a common starting material. This is particularly valuable in medicinal chemistry and drug discovery, where the synthesis of large libraries of compounds is essential for identifying new therapeutic agents. researchgate.net

The derivatization of the N-1 position of the imidazole ring with different alkyl groups is a key strategy for introducing molecular diversity. researchgate.net By starting with 4-methyl-1H-imidazole-5-carbaldehyde, a variety of N-substituted imidazole carbaldehydes, including the 1,4-dimethyl derivative, can be prepared. researchgate.net Each of these derivatives can then be subjected to a range of subsequent reactions at the aldehyde position to further expand the chemical space of the resulting library. This approach facilitates the systematic exploration of structure-activity relationships, which is a cornerstone of modern drug development.

Development of Functional Materials

While the primary documented applications of this compound are in the realm of organic synthesis, the inherent properties of the imidazole core suggest its potential utility in the development of functional materials. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, and it can impart specific electronic and optical properties to materials.

There is currently limited direct scientific literature detailing the incorporation of this compound into polymers and resins. However, the presence of the reactive aldehyde group provides a chemical handle for polymerization reactions. For instance, it could potentially undergo condensation polymerization with suitable co-monomers to form polymers with imidazole moieties in the backbone or as pendant groups. Such polymers could exhibit interesting thermal, mechanical, or conductive properties.

The development of advanced materials with specific chemical properties using this compound is an area that remains largely unexplored. The imidazole core is known for its ability to coordinate with metal ions, suggesting potential applications in the synthesis of metal-organic frameworks (MOFs) or as a component in sensors for metal detection. The aldehyde functionality could also be used to graft the molecule onto surfaces to create chemically modified materials with tailored properties. However, specific examples of such applications involving this compound are not currently present in the scientific literature.

Applications in Catalysis

The imidazole scaffold is a cornerstone in the design of various catalytic systems, owing to its electronic properties and coordination capabilities. This compound serves as a versatile starting material for the development of both metal-free organocatalysts and sophisticated ligands for transition metal catalysis.

Imidazole-Based Organocatalysts

The imidazole core is central to the development of N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts. NHCs are known to catalyze a wide array of organic transformations. The synthesis of NHC precursors often involves the derivatization of imidazole compounds.

While direct studies on this compound as an NHC precursor are not extensively documented, its structure lends itself to such applications. The general route to NHCs involves the quaternization of the imidazole ring to form an imidazolium salt, which is subsequently deprotonated to yield the carbene. The aldehyde functionality of this compound can be modified to introduce chiral auxiliaries or other functional groups, leading to the synthesis of specialized NHC catalysts for asymmetric catalysis.

Table 1: Potential Organocatalytic Reactions Enabled by NHCs Derived from Imidazole Scaffolds

| Reaction Type | Description |

|---|---|

| Benzoin Condensation | A classic C-C bond-forming reaction between two aldehydes. |

| Stetter Reaction | A conjugate addition of an aldehyde to an activated alkene. |

| Transesterification | The exchange of the alkoxy group of an ester with another alcohol. |

The development of new N-mesityl substituted triazolium and imidazolium salts has been crucial for advancing NHC catalysis, leading to unprecedented reactivity and selectivity in various transformations. This highlights the potential for developing novel NHC catalysts from precursors like this compound.

Ligand Design for Metal-Mediated Catalysis

The nitrogen atoms in the imidazole ring of this compound are excellent donors for metal ions, making it a valuable building block for the synthesis of ligands for metal-mediated catalysis. The aldehyde group offers a convenient handle for further functionalization, allowing for the creation of polydentate ligands with tailored steric and electronic properties.

One common strategy involves the condensation of the aldehyde with a primary amine to form a Schiff base ligand. These imino-imidazole ligands can coordinate to a variety of transition metals, forming stable complexes that can act as catalysts in a range of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. For instance, Schiff base ligands derived from imidazole-2-carboxaldehyde and L-phenylalanine have been synthesized and their metal complexes characterized.

Furthermore, imidazole derivatives are crucial in the construction of metal-organic frameworks (MOFs). nih.gov These porous materials have applications in gas storage, separation, and heterogeneous catalysis. The imidazole moiety can act as a linker, connecting metal nodes to form a stable, crystalline framework. The functionalization of MOFs with imidazole-based ligands can enhance their catalytic activity. For example, Schiff base–imidazole-functionalized MOFs have been used to anchor palladium clusters for efficient Suzuki coupling reactions. nih.gov

Table 2: Examples of Metal-Mediated Catalytic Applications of Imidazole-Based Ligands

| Catalyst Type | Application |

|---|---|

| Schiff Base Complexes | Oxidation, reduction, and C-C coupling reactions. |

| Metal-Organic Frameworks | Heterogeneous catalysis, gas separation. |

Supramolecular Chemistry and Host-Guest Interactions

The ability of the imidazole ring to participate in non-covalent interactions, such as hydrogen bonding and π-stacking, makes this compound a valuable component in the field of supramolecular chemistry. These interactions are fundamental to the design of artificial receptors and sensors for specific molecules.

Design of Molecular Receptors and Sensors

The design of synthetic receptors capable of recognizing and binding specific guest molecules is a major focus of supramolecular chemistry. The imidazole unit can act as both a hydrogen bond donor (N-H) and acceptor (imine-like nitrogen), enabling it to interact with a variety of functional groups.

Derivatives of this compound can be incorporated into larger molecular architectures to create binding pockets for specific guests. The aldehyde group can be used to link the imidazole moiety to other recognition units, such as crown ethers, calixarenes, or other heterocyclic systems. These multivalent receptors can exhibit high selectivity and affinity for target molecules.

For example, fluorescent probes based on dicyanovinylphenanthroimidazole have been designed for the recognition of fluoride and cyanide ions. The sensor motif, containing an imidazole unit, is expected to interact with anions through hydrogen bonding. This demonstrates the potential of incorporating the this compound scaffold into similar sensory systems. The binding event can be signaled by a change in fluorescence, color, or electrochemical properties, allowing for the detection and quantification of the target analyte.

Table 3: Supramolecular Interactions Involving the Imidazole Moiety

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | The N-H group acts as a donor, and the imine nitrogen acts as an acceptor. |

| π-π Stacking | Interactions between the aromatic imidazole ring and other aromatic systems. |

| Metal Coordination | The nitrogen atoms can coordinate with metal ions, forming metallo-supramolecular assemblies. |

Future Research Directions

Exploration of Novel and Sustainable Synthetic Methodologies for N-Methylimidazole Carbaldehydes

The development of environmentally benign and efficient synthetic routes to N-methylimidazole carbaldehydes is a paramount objective for future research. Current methodologies often present limitations that newer, more sustainable approaches aim to overcome. One promising avenue is the refinement of direct C-H functionalization techniques. These methods bypass the need for pre-functionalized substrates, thereby shortening synthetic sequences and improving atom economy.

Another key area of development is the application of biocatalysis. The use of enzymes as catalysts offers the potential for highly selective transformations under mild, aqueous conditions, aligning with the principles of green chemistry. Researchers are also investigating the use of alternative energy sources, such as microwave irradiation and mechanochemistry, to drive the synthesis of these compounds more efficiently and with a reduced environmental footprint.

A comparative look at traditional versus emerging synthetic strategies highlights the push towards sustainability:

| Feature | Traditional Methods (e.g., Vilsmeier-Haack) | Emerging Sustainable Methods |

| Reagents | Often require stoichiometric, harsh reagents (e.g., POCl₃, DMF) | Catalytic amounts of reagents, biocatalysts |

| Solvents | Frequently use volatile organic compounds | Greener solvents (e.g., water, ionic liquids) or solvent-free conditions |

| Waste Generation | Can produce significant amounts of inorganic and organic waste | Minimized waste streams, higher atom economy |

| Energy Consumption | May require prolonged heating | Can be more energy-efficient (e.g., microwave-assisted synthesis) |

Advanced Mechanistic Investigations of Complex Reactions

A more profound understanding of the reaction mechanisms involving 1,4-Dimethyl-1H-imidazole-5-carbaldehyde is crucial for optimizing existing protocols and designing novel chemical transformations. Future research will likely employ a combination of advanced spectroscopic techniques and computational modeling to elucidate reaction pathways in greater detail.

Development of New Catalytic Systems Utilizing Imidazole (B134444) Carbaldehyde Scaffolds

The unique structural and electronic properties of the imidazole carbaldehyde core make it an attractive platform for the design of novel catalysts. The nitrogen atoms of the imidazole ring can coordinate to metal centers, while the aldehyde functionality provides a handle for further modification, allowing for the creation of a diverse range of ligands.

Future efforts will focus on synthesizing chiral derivatives of this compound to serve as ligands in asymmetric catalysis, a field of immense importance in the pharmaceutical and fine chemical industries. Furthermore, the immobilization of these imidazole-based catalysts on solid supports could lead to the development of highly reusable and recoverable catalytic systems, enhancing their practical utility and sustainability. The exploration of their potential in organocatalysis, where the molecule itself acts as the catalyst, also represents a burgeoning area of research.

Integration of this compound into Emerging Material Science Applications

The inherent functionalities of this compound make it a valuable building block for the construction of advanced materials with tailored properties. Its integration into polymers, metal-organic frameworks (MOFs), and other functional materials is an area ripe for exploration.

In polymer science, this compound can be utilized as a monomer or a cross-linking agent to impart specific properties such as thermal stability, conductivity, or ion-exchange capabilities. For instance, its incorporation into polymer backbones could lead to materials suitable for use in fuel cell membranes or advanced coatings.

In the realm of MOFs, this compound can function as a versatile linker, introducing both coordinating sites and a reactive aldehyde group within the porous structure. This allows for post-synthetic modification, enabling the fine-tuning of the MOF's properties for applications in gas storage, separation, and heterogeneous catalysis.

The potential applications in material science are diverse and expanding:

| Material Class | Potential Role of this compound | Targeted Applications |

| Polymers | Monomer, cross-linker, functional additive | High-performance plastics, ion-exchange membranes, conductive polymers |

| Metal-Organic Frameworks (MOFs) | Functionalized organic linker | Gas storage and separation, heterogeneous catalysis, chemical sensing |

| Organic Electronics | Building block for conjugated systems | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |

| Biomaterials | Surface modification agent, component of hydrogels | Biocompatible coatings, drug delivery systems |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-dimethyl-1H-imidazole-5-carbaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves alkylation of 4-methyl-1H-imidazole-5-carbaldehyde with methylating agents. For example, trimethyloxonium tetrafluoroborate in dry ethyl acetate at room temperature yields the product after 2 hours, but purification is challenging due to high polarity . Alternative one-pot syntheses using multicomponent reactions (e.g., hydrazine, aldehydes, and nitriles) can optimize efficiency, though substituent effects on aryl groups may alter yields and melting points .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use 1H NMR to verify methyl group integration (e.g., δ 2.51 ppm for CH3 and δ 3.90 ppm for N-CH3) and aldehyde proton signals (δ ~9.5–10.5 ppm). 13C NMR confirms carbonyl resonance (~190 ppm). Mass spectrometry (HRMS) validates molecular weight (C6H8N2O: 124.06 g/mol) . For crystallographic confirmation, refine data using SHELXL and visualize with ORTEP-3 .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

- Methodological Answer : Byproducts like unreacted starting materials or over-alkylated derivatives are common. Column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization in ethanol-chloroform mixtures can improve purity. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : The aldehyde group is electrophilic but sterically hindered by adjacent methyl groups. Computational studies (DFT) can predict reactivity by analyzing LUMO localization. Experimentally, compare reaction rates with less hindered analogs (e.g., 1H-imidazole-5-carbaldehyde) under identical conditions (e.g., Grignard additions) .

Q. What strategies resolve contradictions in reported spectral data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects (e.g., CDCl3 vs. DMSO-d6) or tautomerism. Standardize solvent systems and temperature during data acquisition. Cross-reference with high-resolution crystallographic data (e.g., CCDC entries refined via SHELXL) to validate assignments .

Q. How can researchers optimize reaction conditions for large-scale synthesis while maintaining reproducibility?

- Methodological Answer : Use Design of Experiments (DoE) to assess variables (temperature, solvent polarity, catalyst loading). For example, replacing ethyl acetate with dichloromethane may enhance solubility of intermediates. Scale-up trials should include in-line IR spectroscopy to monitor aldehyde conversion in real time .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. The compound is prone to oxidation; store under inert gas (argon) at -20°C in amber vials. Degradation products (e.g., carboxylic acid derivatives) can be identified via LC-MS .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.